Dimethyl succinate-d4

Catalog No.
S1911994
CAS No.
30994-23-1
M.F
C6H10O4
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl succinate-d4

CAS Number

30994-23-1

Product Name

Dimethyl succinate-d4

IUPAC Name

dimethyl 2,2,3,3-tetradeuteriobutanedioate

Molecular Formula

C6H10O4

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3/i3D2,4D2

InChI Key

MUXOBHXGJLMRAB-KHORGVISSA-N

SMILES

COC(=O)CCC(=O)OC

Canonical SMILES

COC(=O)CCC(=O)OC

Isomeric SMILES

[2H]C([2H])(C(=O)OC)C([2H])([2H])C(=O)OC

Isotopic Labeling for Mechanistic Studies

Dimethyl succinate-2,2,3,3-d4 is isotopically labeled with deuterium (d), a heavier isotope of hydrogen. This specific labeling pattern makes it a powerful probe in various scientific investigations. Researchers can incorporate this compound into biological systems or chemical reactions. By tracking the position of the deuterium atoms using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, scientists can elucidate reaction pathways and metabolic mechanisms. For instance, researchers can study how enzymes break down molecules by observing the incorporation of deuterium into different parts of the molecule [].

Precursor for Synthesis of Deuterated Compounds

The high purity (often exceeding 98 atom% D) of Dimethyl succinate-2,2,3,3-d4 makes it a valuable starting material for the synthesis of other deuterated compounds. These compounds retain the deuterium labeling pattern of the original molecule, allowing for further exploration in various research fields. For example, deuterated pharmaceuticals can be synthesized using Dimethyl succinate-2,2,3,3-d4 as a precursor, enabling studies on drug metabolism and efficacy [].

Dimethyl succinate-d4, with the molecular formula C6D6O4C_6D_6O_4 and a molecular weight of approximately 146.14 g/mol, features two deuterium atoms replacing hydrogen in the dimethyl succinate structure. This modification enhances its utility in studies involving isotopic labeling and tracing in biological and chemical processes .

Typical of esters, including:

  • Hydrolysis: Reacts with water in the presence of an acid or base to yield succinic acid and methanol.
  • Transesterification: Interacts with alcohols to form different esters.
  • Reactions with Strong Acids: Can react exothermically with strong acids, producing heat and methanol alongside succinic acid .

The presence of deuterium allows for unique reaction pathways that can be tracked using nuclear magnetic resonance spectroscopy.

Synthesis of dimethyl succinate-d4 typically involves:

  • Deuterated Reagents: Using deuterated methanol in the esterification process of succinic acid or its derivatives.
  • Catalytic Methods: Employing catalysts to facilitate the reaction under controlled conditions to ensure high purity and yield .

The synthesis process takes advantage of isotopic labeling techniques that allow for easy tracking in various experimental setups.

Dimethyl succinate-d4 has several applications:

  • Isotopic Labeling: Used in metabolic studies where tracking the fate of compounds is essential.
  • Analytical Chemistry: Serves as a standard for calibrating instruments like mass spectrometers due to its known properties and behavior under various conditions.
  • Organic Synthesis: Acts as an intermediate in synthesizing more complex organic molecules .

Interaction studies involving dimethyl succinate-d4 often focus on its reactivity with biological molecules or other chemical species. The use of deuterium enhances the precision of these studies, allowing researchers to observe interactions without interference from hydrogen-based isotopes. Such studies can elucidate metabolic pathways and reaction mechanisms in biological systems .

Dimethyl succinate-d4 shares similarities with several compounds within the ester family. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Dimethyl SuccinateC6H10O4C_6H_{10}O_4Non-deuterated form; widely used in organic synthesis.
Dimethyl AdipateC8H14O4C_8H_{14}O_4Longer carbon chain; used in plasticizers.
Diethyl SuccinateC8H14O4C_8H_{14}O_4Ethyl esters; different solubility characteristics.
Methyl Succinic AcidC5H8O4C_5H_{8}O_4Contains one less carbon; more polar than esters.

Dimethyl succinate-d4's unique isotopic labeling capability distinguishes it from these compounds, making it particularly valuable for research requiring precise tracking of molecular interactions and transformations.

XLogP3

0.4

Wikipedia

Dimethyl succinate-2,2,3,3-d4

Dates

Modify: 2023-08-16

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